Topiramate-d12

説明

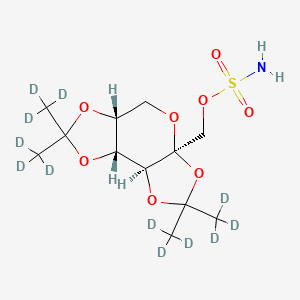

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJADKKWYZYXHBB-RFYKXYJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279037-95-4 | |

| Record name | 1279037-95-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Topiramate D12 for Research Purposes

Synthetic Routes for Deuterated Topiramate (B1683207)

The synthesis of Topiramate and its deuterated analogs originates from D-fructose, a naturally occurring monosaccharide that provides the core stereochemical framework of the final molecule. ncl.ac.ukarkat-usa.org The common synthetic pathway for Topiramate involves the protection of the hydroxyl groups of D-fructose. For Topiramate-d12, this is achieved by reacting D-fructose with deuterated acetone (B3395972) (acetone-d6), which introduces the twelve deuterium (B1214612) atoms.

This reaction forms the key intermediate, 2,3:4,5-bis-O-(isopropylidene-d6)-β-D-fructopyranose. The final step in the synthesis is the sulfamoylation of the primary hydroxyl group at the C-1 position. While multiple synthetic pathways for Topiramate exist, the use of deuterated acetone is the most direct method for producing this compound. nih.govnaturesfingerprint.com The resulting compound has the formal chemical name [(3aS,5aR,8aR,8bS)-2,2,7,7-tetrakis(trideuteriomethyl)-5,5a,8a,8b-tetrahydrodi lgcstandards.comresearchgate.netdioxolo[5,4-b:5',4'-d]pyran-3a-yl]methyl sulfamate. lgcstandards.comlgcstandards.com

Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the isotopic labeling of this compound. In a typical ¹H-NMR spectrum of unlabeled Topiramate, the four methyl groups of the two isopropylidene moieties produce distinct singlet peaks. researchgate.net The successful synthesis of this compound is confirmed by the absence or significant attenuation of these characteristic methyl proton signals in the ¹H-NMR spectrum.

Conversely, a ²H-NMR (Deuterium NMR) spectrum would show signals corresponding to the deuterium nuclei, providing definitive proof of deuteration. Furthermore, quantitative NMR (qNMR) can be employed to determine the absolute purity of the compound without the need for an identical reference standard, offering direct traceability to SI units. researchgate.net Commercial suppliers often report the purity of this compound as greater than 95-98% by NMR. esschemco.com

Mass spectrometry (MS) is a critical tool for verifying the molecular weight of this compound and assessing its isotopic purity. It is also used to analyze the fragmentation patterns, which are essential for developing quantitative LC-MS/MS methods. The molecular formula of this compound is C₁₂H₉D₁₂NO₈S, with a corresponding molecular weight of approximately 351.44 g/mol . lgcstandards.comchemscene.com

This compound is widely used as an internal standard in bioanalytical methods due to its chemical similarity to the unlabeled analyte and its distinct mass, which prevents signal overlap. aesnet.org In tandem mass spectrometry (MS/MS), both Topiramate and this compound undergo characteristic fragmentation. The specific ion transitions monitored are crucial for their selective detection and quantification. For instance, in electrospray ionization (ESI) negative mode, a common transition for Topiramate is from a precursor ion of m/z 338.2 to a product ion of m/z 78.1. researchgate.net For this compound, the corresponding transition is from m/z 350.3 to m/z 78.1. researchgate.net Another reported fragmentation for this compound is the transition from a precursor ion of m/z 350.40 to a product ion of m/z 90.10. In positive ion mode, the precursor ion [M+H]⁺ for Topiramate is m/z 340.1, which fragments to m/z 264.1, while the [M+H]⁺ ion for this compound is m/z 352.1, fragmenting to m/z 270.1. researchgate.net

The isotopic purity of research-grade this compound is typically high, often specified as ≥99% deuterated forms or 99 atom % D. lgcstandards.comcaymanchem.com

Table 1: Comparison of Mass Spectrometry Data for Topiramate and this compound

| Parameter | Topiramate | This compound |

|---|---|---|

| Molecular Formula | C₁₂H₂₁NO₈S | C₁₂H₉D₁₂NO₈S lgcstandards.comchemscene.com |

| Molecular Weight | 339.36 g/mol | 351.44 g/mol lgcstandards.comchemscene.com |

| Precursor Ion (m/z) [M+H]⁺ | 340.1 researchgate.net | 352.1 researchgate.net |

| Product Ion (m/z) from [M+H]⁺ | 264.1 researchgate.net | 270.1 researchgate.net |

| Precursor Ion (m/z) [M-H]⁻ | 338.00 | 350.40 |

| Product Ion (m/z) from [M-H]⁻ | 77.50 | 90.10 |

| GC-MS Quantifier Ion (m/z) | 245 mdpi.com | 254 mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation

Chromatographic Purity Assessment for Research Standards

The chemical purity of this compound intended for use as a research standard is rigorously assessed using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). lgcstandards.com Commercial standards typically have a chemical purity of at least 98%. lgcstandards.comchemscene.com

For its application as an internal standard, LC-MS/MS methods are developed and validated to ensure reliable quantification. aesnet.orgresearchgate.net These validation studies assess several key parameters to confirm the method's performance. The method must demonstrate selectivity, with no interference from endogenous components in the matrix. researchgate.net Linearity is confirmed over a defined concentration range, typically with a correlation coefficient (r²) of 0.999 or better. researchgate.net Precision, which measures the closeness of repeated measurements, is evaluated at both intra-day and inter-day levels, with relative standard deviation (RSD) or coefficient of variation (%CV) values generally required to be below 15%. aesnet.org Accuracy, reflecting how close the measured value is to the true value, should also be within ±15%. aesnet.org

Table 2: Example of LC-MS/MS Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria/Results |

|---|---|

| Linearity (Correlation Coefficient) | r² > 0.99 researchgate.net |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL researchgate.net |

| Intra- and Inter-Assay Precision (%CV) | < 15% aesnet.org |

| Accuracy (% Deviation) | Within ±15% aesnet.org |

| Extraction Recovery | 80-113.9% aesnet.orgmdpi.com |

Advanced Bioanalytical Methodologies Utilizing Topiramate D12

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The quantification of Topiramate (B1683207) in biological matrices is frequently accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). cda-amc.ca This technique is favored for its high sensitivity, specificity, and the ability to handle complex sample matrices like plasma, serum, and saliva. cda-amc.caresearchgate.netresearchgate.net A critical component in the development of robust LC-MS/MS methods is the use of a stable isotope-labeled internal standard (IS) to ensure accuracy and precision by correcting for variations during sample preparation and analysis. chem-soc.siepi.ch Topiramate-d12, a deuterated analog of Topiramate, is commonly employed as the internal standard for this purpose. researchgate.netchem-soc.sihilarispublisher.comaesnet.orgnih.gov The development process involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve reliable and reproducible results. researchgate.netchem-soc.si

Optimization of Chromatographic Conditions for this compound and Topiramate

Effective chromatographic separation of Topiramate and its internal standard, this compound, from endogenous components in the sample matrix is fundamental for accurate quantification. chem-soc.si Optimization focuses on selecting the appropriate stationary and mobile phases, as well as refining the flow rate and total run time to ensure high throughput and resolution. researchgate.netchem-soc.sijapsonline.com

Stationary Phase Selection and Evaluation

The selection of the stationary phase, or the column, is a critical first step in method development. For the analysis of Topiramate and this compound, reversed-phase chromatography is the predominant technique utilized. researchgate.net C18 (octadecylsilane) columns are the most widely reported stationary phases due to their hydrophobic nature, which provides effective retention and separation for a molecule with Topiramate's structure. cda-amc.caresearchgate.net Various commercial C18 columns have been successfully evaluated and implemented in validated methods. researchgate.netchem-soc.sihilarispublisher.comaesnet.orgjapsonline.com These columns typically feature a particle size of 5 µm, although smaller particle sizes are also used. researchgate.netchem-soc.sijapsonline.com The choice of a specific C18 column can influence selectivity and peak shape, making evaluation an important part of the optimization process. cda-amc.ca

Table 1: Examples of Stationary Phases Used in Topiramate Analysis

| Stationary Phase | Dimensions | Source |

|---|---|---|

| Advance Hypurity C18 | 50 x 4.6 mm, 5 µm | |

| Zorbax RP-C18 | 50 mm × 4.6 mm i.d., 5 µm | japsonline.comjapsonline.com |

| Gemini C18 | 50 mm × 2 mm i.d., 5 μm | chem-soc.si |

| Betasil C18 | Not Specified | hilarispublisher.com |

| BEH C18 | Not Specified | aesnet.org |

| Kinetex C18 | 100 x 2.1 mm, 5 µm | researchgate.net |

| Zorbax SB-C18 | Not Specified | eurekaselect.com |

Mobile Phase Composition and Gradient Optimization

The mobile phase composition is tailored to achieve efficient elution and sharp peak shapes for both Topiramate and this compound. japsonline.com Typically, the mobile phase consists of a mixture of an organic solvent and an aqueous buffer. researchgate.netjapsonline.comeurekaselect.com Acetonitrile (B52724) is the most commonly used organic modifier, often mixed with an ammonium (B1175870) acetate (B1210297) buffer. researchgate.netjapsonline.com The ratio of the organic to aqueous phase is a key parameter; for instance, ratios like 80:20 (v/v) or 85:15 (v/v) of acetonitrile to buffer are frequently reported. researchgate.netjapsonline.com Some methods may incorporate formic acid into the mobile phase. eurekaselect.com Most published methods for Topiramate utilize an isocratic elution, where the mobile phase composition remains constant throughout the analytical run, simplifying the procedure and ensuring stable retention times. researchgate.netjapsonline.comeurekaselect.com However, gradient elution, where the mobile phase composition is changed over time, has also been employed. aesnet.org

Flow Rate and Run Time Considerations

To facilitate high-throughput analysis, which is crucial in clinical and bioequivalence studies, methods are optimized for short run times. chem-soc.sihilarispublisher.com Flow rates are carefully selected to balance analysis speed with chromatographic efficiency and system pressure. Reported flow rates for Topiramate analysis typically range from 0.2 mL/min to 0.8 mL/min. researchgate.nethilarispublisher.comjapsonline.comeurekaselect.com These optimized conditions often result in very rapid analytical methods, with total run times as short as 1.8 to 3.0 minutes. researchgate.nethilarispublisher.comjapsonline.com

Table 2: Overview of Chromatographic Conditions for Topiramate Analysis

| Mobile Phase Composition | Elution Mode | Flow Rate (mL/min) | Run Time (min) | Source |

|---|---|---|---|---|

| Acetonitrile : 2mM Ammonium Acetate (80:20 v/v) | Isocratic | 0.8 | Not Specified | |

| Acetonitrile : Ammonium Acetate (85:15 v/v) | Isocratic | 0.5 | 2.0 | japsonline.comjapsonline.com |

| Acetonitrile : Water with 0.1% Formic Acid (85:15 v/v) | Isocratic | 0.5 | Not Specified | eurekaselect.com |

| Acetonitrile – Water (80:20, v/v) | Not Specified | Not Specified | 2.0 | chem-soc.si |

| Not Specified | Not Specified | 0.5 | 1.8 | hilarispublisher.com |

| Acetonitrile : 10mM Ammonium Acetate (80:20 v/v) | Isocratic | 0.2 | 3.0 | researchgate.net |

Mass Spectrometric Parameters for Detection and Quantification

Following chromatographic separation, the mass spectrometer serves as the detector. Optimization of its parameters is essential for achieving the required sensitivity and specificity for quantifying Topiramate and this compound. researchgate.netchem-soc.si This process involves selecting the appropriate ionization technique and fine-tuning the instrument settings for optimal signal generation. researchgate.netchem-soc.sihilarispublisher.com

Ionization Techniques: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the universally cited ionization technique for the LC-MS/MS analysis of Topiramate. cda-amc.caresearchgate.netchem-soc.sihilarispublisher.comeurekaselect.com Due to its chemical structure, Topiramate is most effectively ionized in the negative ion mode (ESI-). researchgate.netchem-soc.sihilarispublisher.comeurekaselect.com In this mode, the molecule typically loses a proton to form the deprotonated precursor ion [M-H]⁻. hilarispublisher.com Detection is highly specific and is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the precursor ion is isolated and then fragmented into specific product ions. researchgate.netchem-soc.siaesnet.org

The transition from the precursor ion to a stable, abundant product ion is monitored for quantification. For Topiramate, a common precursor ion is m/z 338.1 or 338.2, which fragments into product ions such as m/z 78.1, 78.2, or 77.9. researchgate.netchem-soc.sihilarispublisher.comaesnet.orgjapsonline.comnih.gov For the internal standard, this compound, the deuteration results in a higher mass precursor ion (e.g., m/z 350.3 or 350.4), which can fragment into product ions like m/z 78.1, 78.2, or 90.1. researchgate.netchem-soc.sihilarispublisher.comnih.gov One study noted the use of positive-ion HESI, detecting the ammonium adducts of Topiramate ([M+NH₄]⁺) and its D12 internal standard. thermofisher.com

Fine-tuning of ESI source parameters is performed to maximize the ion signal. These parameters include the capillary or ion spray voltage, source and desolvation temperatures, and the flow rates of nebulizing and drying gases. researchgate.netchem-soc.sihilarispublisher.com

Table 3: Selected Reaction Monitoring (SRM) Transitions for Topiramate and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

|---|---|---|---|---|

| Topiramate | 338.00 | 77.50 | Negative | |

| This compound | 350.40 | 90.10 | Negative | |

| Topiramate | 338.2 | 78.2 | Negative | chem-soc.sinih.gov |

| This compound | 350.3 | 78.2 | Negative | researchgate.netchem-soc.sinih.gov |

| Topiramate | 338.2 | 78.1 | Negative | nih.gov |

| This compound | 350.3 | 78.1 | Negative | nih.gov |

| Topiramate | 338.10 | 78.20 | Negative | hilarispublisher.com |

| This compound | 350.40 | 90.10 | Negative | hilarispublisher.com |

| Topiramate (as NH₄ adduct) | 357.20 | 263.80 | Positive | thermofisher.com |

| This compound (as NH₄ adduct) | 369.20 | 270.00 | Positive | thermofisher.com |

| Topiramate | 338 | 78 | Not Specified | aesnet.org |

| This compound | 350 | 78 | Not Specified | aesnet.org |

Table 4: Examples of Optimized ESI Source Parameters

| Parameter | Value | Source |

|---|---|---|

| Capillary Voltage | 2.95 kV | chem-soc.si |

| Source Temperature | 120 °C | chem-soc.si |

| Desolvation Temperature | 220 °C | chem-soc.si |

| Cone Gas Flow | 96 L/h | chem-soc.si |

| Desolvation Gas Flow | 750 L/h | chem-soc.si |

| Ion Spray Voltage | 3500.0 V | hilarispublisher.com |

| Capillary Temperature | 350.0 °C | hilarispublisher.com |

| Capillary Voltage | 4 kV | researchgate.net |

| Heat Block Temperature | 400 °C | researchgate.net |

| Desolvation Line (DL) Temperature | 250 °C | researchgate.net |

| Nebulizer Gas Flow | 2.0 L/min | researchgate.net |

| Drying Gas Flow | 9.0 L/min | researchgate.net |

Multiple Reaction Monitoring (MRM) Transition Selection and Optimization

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying targeted compounds. In the analysis of topiramate and its deuterated internal standard, this compound, specific precursor-to-product ion transitions are monitored.

For topiramate, the precursor ion is typically the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 338.0 to 338.2. nih.govaesnet.org This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce specific product ions. The most commonly used product ion for quantification is m/z 78.2, while another common fragment is m/z 77.90 or 77.50. aesnet.orgchem-soc.siresearchgate.net A secondary transition, such as m/z 338 → 95.90, can be used as a qualifier ion to ensure the identity of the compound. researchgate.net

For the internal standard, this compound, the deprotonated precursor ion [M-H]⁻ is observed at m/z 350.3 or 350.4. nih.govchem-soc.si Following fragmentation, the most common product ion monitored for quantification is m/z 78.2. nih.govchem-soc.siresearchgate.net Another reported transition for this compound is m/z 350.40 → 90.10. The selection of these specific transitions allows for the differentiation of the analyte from other components in the matrix, thereby enhancing the specificity of the assay.

The optimization of MRM parameters, including the selection of precursor and product ions, is critical for achieving the desired sensitivity and selectivity of the analytical method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

|---|---|---|---|

| Topiramate | 338.0 - 338.2 nih.govaesnet.org | 78.2 chem-soc.si | 95.90 researchgate.net |

| This compound | 350.3 - 350.4 nih.govchem-soc.si | 78.2 nih.govchem-soc.siresearchgate.net | 90.10 |

Collision Energy and Detector Settings

The optimization of collision energy is a critical step in developing a robust LC-MS/MS method, as it directly influences the fragmentation efficiency of the precursor ion and the intensity of the resulting product ions. nih.gov For the analysis of topiramate, different collision energies are applied to its specific MRM transitions. For instance, a collision energy of 40 eV has been used for the quantifier transition (m/z 338 → 77.90), while a lower energy of 17 eV was optimal for the qualifier transition (m/z 338 → 95.90). researchgate.net In another study, a collision energy of 15 V was utilized for the transition of this compound (m/z 369.30 → 270.10). thermofisher.com

Detector settings are also optimized to ensure maximum sensitivity and a stable signal. These settings often include the capillary voltage, nebulizer gas flow, drying gas flow, desolvation line temperature, and heat block temperature. For example, one method employed a capillary voltage of 4 kV, a nebulizer gas flow of 2.0 L/min, a drying gas flow of 9.0 L/min, a desolvation line temperature of 250°C, and a heat block temperature of 400°C. researchgate.net Such specific settings are determined during method development to achieve the best possible analytical performance.

Sample Preparation Techniques for Biological Matrices

The accurate quantification of topiramate in biological matrices such as plasma, serum, and urine requires efficient sample preparation to remove interfering substances and concentrate the analyte of interest. chem-soc.sinih.gov Several techniques are commonly employed, each with its own advantages and suitability depending on the specific requirements of the analysis.

Protein Precipitation

Protein precipitation (PPT) is a straightforward and widely used method for sample cleanup in bioanalysis. aesnet.org It involves the addition of an organic solvent, typically acetonitrile, to the biological sample (e.g., plasma) to denature and precipitate proteins. aesnet.org After centrifugation, the clear supernatant containing the analyte and internal standard can be directly injected into the LC-MS/MS system or further processed. aesnet.org This technique is favored for its simplicity and speed, making it suitable for high-throughput analysis. For example, a method for analyzing topiramate in plasma involved protein precipitation with acetonitrile containing the internal standard, followed by centrifugation and dilution of the supernatant before injection. aesnet.org

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a more selective sample preparation technique compared to protein precipitation. chem-soc.sinih.gov It utilizes a solid sorbent packed in a cartridge to isolate the analyte from the complex biological matrix. The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.

For topiramate analysis, C18 or Strata X extraction columns are commonly used. chem-soc.sinih.gov In one method, a Strata X column was conditioned with acetonitrile and water. chem-soc.si After loading the plasma sample, the column was washed with water, and then topiramate and the internal standard were eluted with acetonitrile. chem-soc.si Another method utilized C18 Empore™ disk cartridges, where the disk was washed with hexane (B92381) to remove non-polar lipids before eluting the analyte with ethyl acetate. nih.gov SPE offers high recovery and cleaner extracts, which can improve the sensitivity and robustness of the analytical method. chem-soc.sinih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.netcapes.gov.br For the extraction of topiramate from plasma, a common approach involves the addition of an extraction solvent like tert-butyl methyl ether after adding an extraction buffer (e.g., 0.1N HCl) and vortexing. researchgate.net The organic layer containing the analyte is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis. LLE can provide clean extracts and high recovery, but it can be more labor-intensive and use larger volumes of organic solvents compared to other techniques. researchgate.net

Dispersive Liquid–Liquid Microextraction (DLLME)

Dispersive liquid–liquid microextraction (DLLME) is a miniaturized version of LLE that is gaining popularity due to its efficiency, speed, and reduced solvent consumption, aligning with the principles of green chemistry. mdpi.com This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. After centrifugation, the sedimented extraction solvent containing the analyte is collected for analysis. mdpi.com

In the analysis of topiramate in plasma, DLLME has been successfully applied. mdpi.com The method involves optimizing several parameters, including the type and volume of the extraction and dispersion solvents, sample pH, and centrifugation time. mdpi.com DLLME has demonstrated high extraction recovery, ranging from 91.5% to 113.9% for topiramate, and offers a simple and rapid alternative to traditional extraction methods. mdpi.com

| Technique | Principle | Common Reagents/Materials | Advantages | Example Application |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Removal of proteins by denaturation with an organic solvent. | Acetonitrile aesnet.org | Simple, fast, suitable for high-throughput analysis. | Plasma sample preparation for topiramate quantification. aesnet.org |

| Solid-Phase Extraction (SPE) | Selective isolation of analyte using a solid sorbent. | C18 or Strata X cartridges, acetonitrile, ethyl acetate. chem-soc.sinih.gov | High recovery, clean extracts, improved sensitivity. | Extraction of topiramate from human plasma using a Strata X column. chem-soc.si |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | tert-Butyl methyl ether, 0.1N HCl. researchgate.net | Clean extracts, high recovery. | Extraction of topiramate from human plasma. researchgate.net |

| Dispersive Liquid–Liquid Microextraction (DLLME) | Micro-extraction based on a ternary solvent system. | Extraction and disperser solvents. mdpi.com | Fast, efficient, low solvent consumption, environmentally friendly. | Simultaneous determination of topiramate and carbamazepine (B1668303) in plasma. mdpi.com |

Method Validation for Quantitative Analysis

The validation of bioanalytical methods is a comprehensive process that ensures the reliability, reproducibility, and accuracy of quantitative data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for this process. chem-soc.sinih.gov The use of a deuterated internal standard like this compound is highly recommended as it closely mimics the analyte, Topiramate, in terms of chemical and physical properties, leading to more accurate and precise results. nih.gov

Specificity and Selectivity Studies with this compound

Specificity and selectivity are fundamental parameters in method validation, ensuring that the analytical method can unequivocally identify and quantify the analyte of interest without interference from other components in the sample matrix. mdpi.com In the analysis of topiramate, this compound plays a crucial role as an internal standard (IS) to achieve high specificity, particularly in complex biological matrices like human plasma. chem-soc.si

The inherent selectivity of tandem mass spectrometry is a key advantage. By monitoring specific precursor to product ion transitions in multiple reaction monitoring (MRM) mode, the method can distinguish between the analyte and potentially interfering substances. For topiramate and this compound, distinct transitions are selected. For instance, a common transition for topiramate is m/z 338.2 → 78.2, while for this compound, it is m/z 350.3 → 78.2 or m/z 350.40→90.10. chem-soc.siresearchgate.net The use of a stable isotope-labeled internal standard like this compound, which has a minimal mass difference from the analyte, ensures that both compounds co-elute or have very close retention times during chromatographic separation. mdpi.com This co-elution is advantageous as it subjects both the analyte and the internal standard to the same potential matrix effects, allowing for accurate correction.

To confirm selectivity, drug-free plasma samples from multiple sources are analyzed to ensure that no endogenous components produce a significant signal at the retention times and mass transitions of topiramate or this compound. mdpi.com The response of any interfering components should not exceed 20% of the lower limit of quantification (LLOQ) signal. mdpi.com The successful chromatographic separation of topiramate and this compound from other antiepileptic drugs and endogenous compounds demonstrates the method's specificity. mdpi.comresearchgate.net

Linearity and Calibration Range Determination

The linearity of a bioanalytical method establishes the relationship between the concentration of the analyte and the analytical response over a defined range. chem-soc.si For the quantification of topiramate, calibration curves are constructed by plotting the peak area ratio of topiramate to this compound against the nominal concentration of topiramate. The use of a deuterated internal standard like this compound helps to correct for variability in extraction, injection volume, and ionization efficiency, resulting in improved linearity. nih.gov

The calibration range is determined based on the expected concentrations in clinical or preclinical studies. Various studies have reported different linear ranges for topiramate analysis, demonstrating the adaptability of the methods to specific research needs. For example, linearity has been established in ranges such as 10 to 2000 ng/mL, 20.721 to 605.656 ng/mL, and 0.025 to 8 µg/mL. chem-soc.simdpi.com A weighted linear regression analysis, often with a weighting factor of 1/c or 1/x², is commonly employed to ensure accuracy across the entire calibration range, especially at the lower end. chem-soc.si The correlation coefficient (r or R²) is a measure of the goodness of fit of the regression line, with values greater than 0.99 being indicative of a strong linear relationship. researchgate.net

Table 1: Reported Linearity Ranges for Topiramate Analysis

| Linearity Range | Correlation Coefficient (r/R²) | Biological Matrix | Reference |

|---|---|---|---|

| 10 - 2000 ng/mL | Not Specified | Human Plasma | chem-soc.si |

| 10 - 4200 ng/mL | ≥0.9982 | Human Plasma | researchgate.net |

| 20.721 - 605.656 ng/mL | > 0.99 | Human Plasma | |

| 0.5 - 30 µg/mL | >0.99 | Human Plasma | researchgate.net |

| 0.025 - 8 µg/mL | Not Specified | Plasma | mdpi.com |

Accuracy and Precision Assessment (Intra-day and Inter-day)

Accuracy and precision are critical for demonstrating the reliability of a bioanalytical method. Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.

Intra-day (within-run) accuracy and precision are determined by analyzing multiple replicates of QC samples in a single analytical run. Inter-day (between-run) accuracy and precision are evaluated by analyzing QC samples on different days. chem-soc.si The use of this compound as an internal standard is instrumental in achieving high accuracy and precision by compensating for analytical variability.

Regulatory guidelines dictate the acceptance criteria for accuracy and precision. Typically, the mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the coefficient of variation (CV), which represents precision, should not exceed 15% (20% for the LLOQ). chem-soc.si Studies have consistently reported that methods utilizing this compound meet these criteria. For instance, one study found inter-day precision (CV) to be no more than 4.4% and intra-day precision no more than 4.5%, with accuracy ranging from 92.9% to 97.0%. chem-soc.si Another study reported within-batch precision from 0.88% to 2.32% and accuracy from 98.82% to 100.33%.

Table 2: Example of Accuracy and Precision Data for Topiramate Analysis

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |

|---|---|---|---|---|---|

| LLOQ, Low, Medium, High | ≤ 4.5 | 95.9 - 97.0 | ≤ 4.4 | 92.9 - 96.4 | chem-soc.si |

| LLOQ | 4.46 | 97.99 | Not Reported | Not Reported | |

| Low, Medium, High | 0.88 - 2.32 | 98.82 - 100.33 | Not Reported | Not Reported |

Recovery and Matrix Effect Evaluation

Recovery and matrix effect are important parameters to assess during method validation, especially for LC-MS/MS-based assays. Recovery refers to the efficiency of the extraction process, while the matrix effect is the alteration of ionization efficiency due to co-eluting components from the biological matrix. A stable isotope-labeled internal standard like this compound is crucial for mitigating and evaluating these effects.

The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a neat solution. The use of this compound helps to compensate for matrix-induced ion suppression or enhancement because it is affected similarly to the unlabeled topiramate. Studies have demonstrated that methods utilizing this compound have minimal and acceptable matrix effects.

Stability Studies of Topiramate and this compound in Various Matrices

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. These studies evaluate the stability of topiramate and this compound under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.

The use of this compound as an internal standard helps to ensure that any degradation of topiramate during storage or processing is accurately accounted for, assuming both compounds exhibit similar stability profiles. Validation studies have demonstrated that topiramate is stable in human plasma under various conditions, with the presence of this compound providing a reliable means of quantification. chem-soc.si

Lower Limit of Quantification (LLOQ) and Detection (LLOD)

The lower limit of quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The lower limit of detection (LLOD) is the lowest concentration of an analyte that can be reliably detected above the background noise but not necessarily quantified with acceptable accuracy and precision.

The LLOQ is established by analyzing samples with low concentrations of topiramate and demonstrating that the precision and accuracy are within acceptable limits, typically a CV of ≤20% and accuracy of 80-120%. The signal-to-noise ratio at the LLOQ is often required to be above 10. chem-soc.si The use of a sensitive instrument and a reliable internal standard like this compound allows for the achievement of low LLOQs, which is crucial for pharmacokinetic studies where drug concentrations can be very low. Reported LLOQs for topiramate analysis vary depending on the method and instrumentation, with values such as 10.0 ng/mL and 20.614 ng/mL being documented. chem-soc.si One study reported an LLOD of 0.24 µg/mL and an LLOQ of 0.30 µg/mL. researchgate.net

Alternative Analytical Techniques Employing this compound

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prevalent method for topiramate analysis, alternative techniques incorporating this compound also offer robust and reliable quantification. These methods are particularly valuable in specific laboratory settings or when analyzing complex biological matrices.

Gas chromatography-mass spectrometry (GC-MS) represents a powerful analytical tool for the quantification of topiramate, with this compound serving as an effective internal standard. caymanchem.comcerilliant.com This technique is particularly noted for its high sensitivity and specificity. In GC-MS analysis, the use of a deuterated internal standard like this compound is crucial for correcting variability that can arise from sample preparation, injection, and ionization processes. scioninstruments.comnih.gov The similar chemical behavior of this compound to the unlabeled analyte ensures that any loss or variation experienced by the analyte during the analytical process is mirrored by the internal standard, thus maintaining the accuracy of the quantification. scioninstruments.com

Several studies have detailed the development and validation of GC-MS methods for topiramate analysis in biological samples, such as plasma and serum. mdpi.comnih.govresearchgate.net For instance, a validated GC-MS method for the simultaneous determination of topiramate and carbamazepine in plasma utilized this compound as the internal standard. mdpi.com This method demonstrated excellent linearity, precision, and accuracy over a clinically relevant concentration range. mdpi.com The retention times for topiramate and this compound were found to be very close, at 6.52 and 6.45 minutes respectively, highlighting their similar chromatographic behavior. mdpi.com

The selection of specific ions for monitoring in the mass spectrometer further enhances the selectivity of the method. For topiramate and its deuterated internal standard, specific precursor and product ion transitions are monitored to ensure that the detected signal originates exclusively from the compounds of interest. researchgate.netbmj.com This minimizes the potential for interference from other components in the sample matrix. rsc.org

Table 1: GC-MS Method Parameters for Topiramate Analysis Using this compound An interactive data table based on research findings.

| Parameter | Value/Description | Reference |

| Internal Standard | This compound | mdpi.com |

| Analytical Column | HP5-MS capillary column (30 m × 250 µm inner diameter, 0.5 µm film thickness) | mdpi.com |

| Carrier Gas | Helium (1 mL/min) | mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) | mdpi.comresearchgate.net |

| Retention Time (Topiramate) | 6.52 min | mdpi.com |

| Retention Time (this compound) | 6.45 min | mdpi.com |

| Linearity Range (Topiramate) | 0.025–8 µg/mL | mdpi.com |

| Limit of Quantification (Topiramate) | 0.025 µg/mL | mdpi.com |

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of pharmaceutical compounds. oup.com However, topiramate lacks a suitable chromophore, making its detection by standard UV-Vis detectors challenging. thermofisher.comresearchgate.net To overcome this limitation, HPLC methods have been developed that employ alternative detectors, often in conjunction with this compound as an internal standard for quantitative accuracy.

HPLC with Fluorescence Detection: One approach involves pre-column derivatization of topiramate with a fluorescent labeling agent, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (B127121). nih.govnih.gov This process introduces a fluorescent moiety to the topiramate molecule, allowing for highly sensitive detection by a fluorescence detector. While these methods can be very sensitive, they often use a non-deuterated internal standard. nih.govnih.gov The principles of using an internal standard to correct for variability, however, remain the same, and the use of this compound would be advantageous in such methods to improve precision. A study utilizing derivatization with 9-fluorenylmethyl chloroformate achieved a limit of quantification of 20 ng/mL in human serum. nih.gov Another method using 4-chloro-7-nitrobenzofurazan reported a linear range of 0.01-24 μg/mL. nih.gov

HPLC with Charged Aerosol Detection (CAD): Charged aerosol detection (CAD) is a universal detection technique that is not dependent on the optical properties of the analyte. thermofisher.comresearchgate.net This makes it particularly suitable for compounds like topiramate that lack a chromophore. oup.comthermofisher.com In HPLC-CAD, the eluent from the column is nebulized, and the resulting aerosol particles are charged and then measured. oup.com This provides a response that is proportional to the mass of the analyte. The European Pharmacopoeia describes an official method for the determination of topiramate and its impurities (excluding impurity A) using HPLC-CAD. thermofisher.com

Research has demonstrated the suitability of HPLC-CAD for the analysis of topiramate and its impurities, showing it to be a more sensitive alternative to other universal detectors like evaporative light scattering detectors (ELSD). researchgate.netthermofisher.com The combination of HPLC with both CAD and a mass spectrometer can provide comprehensive information, with the CAD offering quantification and the MS confirming the identity of the peaks. thermofisher.com While the direct use of this compound in published HPLC-CAD methods is not extensively detailed, its application as an internal standard would follow the same principles as in other chromatographic techniques to enhance the reliability of quantification. scioninstruments.com

Table 2: HPLC Methods with Alternative Detectors for Topiramate Analysis An interactive data table summarizing various research findings.

| Detector | Derivatization Agent | Internal Standard | Column | Mobile Phase | Linearity Range | Reference |

| Fluorescence | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amantadine | CN column | Sodium phosphate (B84403) buffer (pH 2.2) and methanol (B129727) (52:48 v/v) | 20-5000 ng/mL | nih.gov |

| Fluorescence | 4-chloro-7-nitrobenzofurazan | Bendroflumethiazide | Not specified | Not specified | 0.01-24 µg/mL | nih.gov |

| UV (after derivatization) | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Not specified | Phenyl column | Acetonitrile and 50 mM sodium dihydrogen phosphate (pH 2.8) (48:52 v/v) | 1-100 µg/mL | core.ac.uk |

| Charged Aerosol Detector (CAD) | None | Not specified | Acclaim Trinity P1® | 80% ammonium acetate buffer (20 mM, pH 4.0) and 20% methanol | Not specified | nih.gov |

| Charged Aerosol Detector (CAD) | None | Not specified | C18 Acclaim 120® | Acetonitrile and water (50:50) | Not specified | nih.gov |

Pharmacokinetic and Bioequivalence Studies Utilizing Topiramate D12

Application of Topiramate-d12 in Pharmacokinetic Profiling

The use of this compound is integral to accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of topiramate (B1683207). As an internal standard in LC-MS/MS assays, it ensures that the quantification of topiramate from complex biological matrices like plasma, saliva, or hair is both precise and reliable. researchgate.net

Key pharmacokinetic parameters that describe systemic exposure to a drug are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). Accurate measurement of these parameters is vital for understanding a drug's behavior in the body. Bioanalytical methods validated with this compound provide the necessary specificity and sensitivity to quantify topiramate concentrations over time, from which AUC and Cmax are calculated. nih.gov

In a study assessing a 100 mg topiramate formulation, plasma concentrations were determined using an LC-MS/MS method. The resulting Cmax was found to be 2,262.51 ± 751.12 ng/mL, and the AUC from time 0 to infinity (AUC0-inf) was 67,094.70 ± 22,487.2 ng·h/mL. nih.gov The precision afforded by the deuterated internal standard ensures that such values are a true representation of the drug's in vivo exposure.

The elimination half-life (t1/2) and clearance (CL) are critical parameters that determine how long a drug remains in the body. This compound-based analytical methods enable the precise measurements needed to calculate these values. Following the administration of a single 100 mg oral dose of topiramate, the elimination half-life has been reported to be approximately 21.5 hours. nih.gov Oral clearance (CL/F) is typically in the range of 22.5 to 36.1 mL/min. nih.gov

Studies in animal models have also utilized deuterated topiramate to investigate pharmacokinetic differences. For instance, a toxicokinetic study in rats using a this compound internal standard revealed significant sex-based differences, with female rats showing a longer half-life and lower clearance compared to males. aesnet.org Such findings underscore the importance of precise analytical methods in identifying population-specific pharmacokinetic characteristics.

Understanding how a drug distributes into various tissues and fluids is crucial for assessing its efficacy and mechanism of action. Analytical methods using this compound have been developed and validated for quantifying topiramate in diverse biological matrices beyond plasma, including saliva and hair. researchgate.net This allows for a broader understanding of the drug's distribution. Research has shown that saliva can be a viable alternative to plasma for monitoring drug levels, while hair analysis can provide a long-term history of drug exposure. researchgate.net The use of a deuterated internal standard is key to overcoming the challenges of analyzing these different and complex matrices.

Drug-drug interactions can significantly alter the pharmacokinetic profile of a medication. Topiramate is known to interact with other drugs, particularly other antiepileptic drugs that induce metabolic enzymes. When potent enzyme inducers like phenytoin (B1677684) or carbamazepine (B1668303) are co-administered, the clearance of topiramate can increase by nearly 50%, which halves its plasma concentration and elimination half-life. nih.govnih.gov Conversely, when these inducers are discontinued (B1498344) from a patient's regimen, topiramate levels can rise, necessitating dose adjustments. nih.gov

The use of this compound in the analytical methods that quantify these changes is critical. It ensures that the observed variations in topiramate plasma levels are accurately measured, providing reliable data for clinical decision-making regarding dose modifications. nih.govnih.gov

Distribution Studies across Biological Compartments

Bioequivalence and Bioavailability Studies

This compound is indispensable in studies designed to compare the bioavailability and establish the bioequivalence of different topiramate formulations. chem-soc.sinih.gov

Bioequivalence studies are required to ensure that generic drug formulations perform identically to the reference (brand-name) product. These studies compare the rate and extent of absorption by measuring pharmacokinetic parameters like Cmax, AUC0-t, and AUC0-inf. nih.govscirp.org An LC-MS/MS method with this compound as the internal standard is the gold standard for analyzing the plasma samples from these studies. chem-soc.si

A bioequivalence study comparing a test formulation (Toprel) to the reference formulation (Topamax), both at a 100 mg dose, demonstrates this application. The results showed that the key pharmacokinetic parameters were well within the regulatory acceptance range (80-125%). nih.gov Another study comparing a generic 50 mg tablet (Sincronil) to the reference product also confirmed bioequivalence, with the 90% confidence intervals for the ratio of Cmax and AUC falling within the required limits. scirp.org

The data presented in the table below is from a bioequivalence study comparing a test and a reference 100 mg topiramate tablet in healthy volunteers under fasting conditions. The use of a deuterated internal standard was crucial for the underlying bioanalysis.

| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval | Conclusion |

|---|---|---|---|---|

| Cmax (ng/mL) | 2,143.33 ± 724.26 | 2,262.51 ± 751.12 | 80.00% - 125.00% | Bioequivalent |

| AUC0-24 (ng·h/mL) | 30,421.02 ± 9,964.0 | 30,489.35 ± 9,407.17 | 80.00% - 125.00% | Bioequivalent |

| AUC0-inf (ng·h/mL) | 63,418.31 ± 22,141.69 | 67,094.70 ± 22,487.2 | 80.00% - 125.00% | Bioequivalent |

Data adapted from a comparative bioavailability study of two 100 mg topiramate formulations. nih.gov

These studies, underpinned by robust analytical methods using this compound, confirm that generic formulations are interchangeable with the innovator product, ensuring consistent therapeutic outcomes for patients. nih.govscirp.org

Assessment of Food Effects on Topiramate Pharmacokinetics using this compound

Investigating the influence of food on drug absorption is a critical component of pharmacokinetic characterization. For Topiramate, studies have been conducted to determine how co-administration with food affects its bioavailability. These assessments rely on the highly accurate bioanalytical methods, such as LC-MS/MS, which utilize this compound as an internal standard to ensure the reliability of the pharmacokinetic data.

The table below summarizes the typical effects of food on key pharmacokinetic parameters of Topiramate, as determined in dedicated studies.

Table 2: Influence of Food on Key Pharmacokinetic Parameters of Topiramate

| Pharmacokinetic Parameter | Fasting State | Fed State | Percentage Change |

|---|---|---|---|

| Cmax (Peak Plasma Concentration) | Higher | ~10% Decrease nih.gov | ↓ |

| Tmax (Time to Peak Concentration) | Shorter (~1.4-4.3 hours) nih.gov | Delayed by ~2 hours nih.gov | ↑ |

| AUC (Total Drug Exposure) | Unchanged | No significant effect nih.gov | ↔ |

| Bioavailability | High (81-95%) researchgate.netdrugbank.com | No clinically significant effect cda-amc.ca | ↔ |

Toxicokinetic Studies with Deuterated Topiramate

Toxicokinetic analysis is a specialized area of pharmacokinetics that measures systemic exposure to a compound in toxicology studies. The objective is to correlate the observed toxicological findings with the level of exposure in the test species. Accurate measurement of drug concentrations in these studies is critical, and this is achieved by employing the same robust bioanalytical methods used in human pharmacokinetic studies, including LC-MS/MS with deuterated internal standards like this compound. cerilliant.com

While specific toxicokinetic studies explicitly detailing the use of this compound are not prevalent in published literature, the principles of bioanalysis confirm its role. The data from animal toxicity studies are essential for establishing safety margins. For instance, toxicokinetic analyses were integral to the nonclinical safety assessment of Topiramate, both alone and in combination with other agents like Phentermine. fda.gov These analyses were conducted as part of 13-week toxicity studies in rats and dogs, as well as in embryofetal development studies in rabbits. fda.gov

Findings from these studies, which rely on accurate concentration measurements, have identified dose-dependent toxicities. For example, in pre- and post-natal development studies in rats, co-administration of high doses of Topiramate with Phentermine was associated with malformations, suggesting that Phentermine may exacerbate Topiramate-related teratogenesis. fda.gov The interpretation of such findings is heavily dependent on the toxicokinetic data that establishes the exposure levels at which these effects occur. fda.gov

Metabolic Profiling and Isotope Tracing Studies with Topiramate D12

Investigation of Topiramate (B1683207) Metabolism using Deuterated Analogs

The primary application of Topiramate-d12 in metabolic studies is as an internal standard for the quantification of Topiramate and its metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). bertin-bioreagent.comnih.govcda-amc.caaesnet.orgresearchgate.net This method provides a high degree of selectivity and sensitivity, enabling the reliable measurement of these compounds in biological matrices such as plasma, saliva, and hair. nih.govresearchgate.net

Identification and Quantification of Topiramate Metabolites

Topiramate is not extensively metabolized in the body, with a significant portion being excreted unchanged in the urine. fda.govdrugbank.com However, several metabolites have been identified, none of which account for more than 5% of an administered dose. fda.gov The use of this compound as an internal standard has been crucial in the accurate quantification of these metabolites. cda-amc.caresearchgate.net

Studies have identified metabolites formed through hydroxylation, hydrolysis, and glucuronidation. fda.govnih.gov Key metabolites that have been quantified using deuterated internal standards include:

2,3-desisopropylidene topiramate drugbank.com

4,5-desisopropylidene topiramate aesnet.orgdrugbank.com

9-hydroxy topiramate drugbank.com

10-hydroxy topiramate drugbank.com

In a study involving healthy subjects, 2,3-O-Des-isopropylidene-TPM was identified as the most prominent urinary metabolite. researchgate.net The use of an LC-MS method with a deuterated internal standard allowed for the quantification of Topiramate and its metabolites in both plasma and urine. researchgate.net

| Metabolite | Metabolic Reaction | Significance |

|---|---|---|

| 2,3-desisopropylidene topiramate | Hydrolysis | Identified as a urinary metabolite. drugbank.com |

| 4,5-desisopropylidene topiramate | Hydrolysis | A potential metabolite monitored in formulation and biological matrices. aesnet.orgdrugbank.com |

| 9-hydroxy topiramate | Hydroxylation | A minor metabolite. drugbank.com |

| 10-hydroxy topiramate | Hydroxylation | A minor metabolite. drugbank.com |

Understanding Metabolic Pathways and Enzyme Systems

The metabolism of Topiramate involves several enzyme systems, primarily the cytochrome P450 (CYP450) family. core.ac.ukdrugbank.com While not extensively metabolized, co-administration with enzyme-inducing drugs can increase the hepatic metabolism of Topiramate from approximately 20% to up to 50%. nih.gov Studies utilizing deuterated analogs help in elucidating the specific roles of these enzymes. For instance, in vitro studies indicate that Topiramate does not significantly inhibit major CYP isozymes such as CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5. fda.gov

Another important enzyme system inhibited by Topiramate is carbonic anhydrase, particularly isozymes II and IV. fda.govnih.govnih.gov This inhibition is a key aspect of Topiramate's mechanism of action and is also responsible for some of its metabolic effects. nih.govnih.gov

Deuterium (B1214612) Isotope Effects in Metabolic Research

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). medchemexpress.comnih.govnih.gov This effect is a powerful tool in metabolic research for understanding reaction mechanisms and the properties of enzyme active sites. nih.gov

Impact on Enzyme Kinetics and Reaction Rates

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of a C-H bond will proceed at a slower rate when deuterium is substituted at that position. This slowing of the reaction rate can alter the pharmacokinetic profile of a drug. medchemexpress.com The magnitude of the observed primary deuterium isotope effect provides insights into the catalytic mechanism of the enzymes involved, such as the cytochrome P450 system. nih.gov While specific studies on the KIE of this compound are not extensively detailed in the provided results, the general principles of deuterium isotope effects on drug metabolism by enzymes like aldehyde oxidase and cytochrome P450 are well-established. nih.govnih.gov

Elucidation of Metabolic Pathways

By observing how deuteration at specific positions on a molecule affects the formation of different metabolites, researchers can deduce the metabolic pathways and the enzymes responsible. medchemexpress.commedchemexpress.com For example, if deuteration at a particular site significantly reduces the formation of a specific hydroxylated metabolite, it provides strong evidence that the C-H bond at that site is cleaved during the hydroxylation reaction, likely mediated by a CYP450 enzyme. nih.gov Isotope tracing with labeled compounds allows for the precise tracking of atoms through metabolic pathways, helping to distinguish between endogenous and exogenous metabolites and improving the accuracy of metabolic pathway reconstruction. medchemexpress.com This approach, using stable isotope tracers, offers a non-invasive way to study the distribution, transformation, and clearance of compounds and their metabolites. medchemexpress.com

Therapeutic Drug Monitoring Tdm and Clinical Research Applications

Development of Routine TDM Methods for Topiramate (B1683207) using Topiramate-d12 as Internal Standard

The development of reliable and precise methods for measuring topiramate concentrations in patients is crucial for optimizing therapy. The use of a stable isotope-labeled internal standard like this compound is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it compensates for variability during sample preparation and analysis. chem-soc.si

Numerous LC-MS/MS methods have been developed and validated for the routine TDM of topiramate in human plasma, utilizing this compound to ensure accuracy. researchgate.netlongdom.orgnih.gov These methods are characterized by their rapidity, selectivity, and reproducibility. researchgate.netlongdom.org A common approach involves protein precipitation or liquid-liquid extraction from plasma samples, followed by chromatographic separation and detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. researchgate.netaesnet.org For example, one validated method monitors the mass transition of m/z 338.00 → 77.50 for topiramate and m/z 350.40 → 90.10 for this compound. Another uses the transitions m/z 340.1 > 264.1 for topiramate and 352.1 > 270.1 for this compound. researchgate.net

These analytical methods are validated according to stringent international guidelines, demonstrating high linearity across clinically relevant concentration ranges (e.g., 0.5-30 µg/mL), excellent precision (with coefficients of variation typically below 15%), and high accuracy. researchgate.netlongdom.orgmdpi.com The analytical recovery of topiramate from plasma is often high, ranging from 84.1% to over 100% in some methods. chem-soc.siresearchgate.net The robustness of these methods makes them suitable for routine application in clinical settings for monitoring epileptic patients. researchgate.netnih.govlongdom.org

| Analytical Method | Matrix | Extraction Method | Internal Standard | Linearity Range | Key Findings | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | Human Plasma | Ether Extraction | This compound | 0.5-30 µg/mL | Intra- and inter-run precision: 0.7-7.8%; Accuracy (bias): -10.0% to 2.1%; Recovery: 84.1-90.0%. Suitable for routine TDM. | researchgate.netnih.gov |

| LC-MS/MS | Human Plasma | Solid-Phase Extraction (SPE) | This compound | 30-1750 ng/mL | Mean recovery: 103.0-105.5%; 2-minute assay time per sample. Suitable for pharmacokinetic and bioequivalence studies. | chem-soc.si |

| GC-MS | Human Plasma | Dispersive Liquid-Liquid Microextraction (DLLME) | This compound | 0.025-8 µg/mL | Intra- and inter-day precision: <15.4%; Accuracy: 3.4-18.5%; Recovery: 91.5-113.9%. Successfully applied to real plasma samples. | mdpi.com |

| LC-MS/MS | Plasma, Saliva, Hair | Protein Precipitation | This compound | 0.2-30 µg/mL (Plasma/Saliva) | Method was successfully applied for TDM in patients with epilepsy, showing good correlation between saliva and plasma concentrations. | researchgate.net |

Clinical Studies Utilizing this compound for Accurate Quantification in Patient Samples

The validated analytical methods employing this compound have been applied in various clinical studies to accurately determine topiramate concentrations in patient populations. These studies are essential for understanding the drug's pharmacokinetic profile and for optimizing patient management. researchgate.netnih.gov The use of this compound ensures that the measurements are precise, which is crucial when correlating drug levels with clinical effects. veeprho.com

TDM of topiramate is particularly important in specific patient populations where pharmacokinetics may be altered.

Pediatric Patients: Children exhibit different pharmacokinetic profiles than adults; clearance of topiramate can be up to 50% faster, leading to lower plasma concentrations for a given dose. researchgate.net This necessitates careful monitoring to ensure therapeutic levels are maintained. nih.gov The development of methods requiring smaller sample volumes, such as those using dried blood spots, is especially beneficial for newborns and young children. bmj.com Careful growth monitoring is also considered essential in children receiving long-term topiramate treatment due to potential effects on weight and height. nih.gov

Patients with Renal Impairment: Since topiramate is primarily eliminated unchanged by the kidneys, patients with moderate to severe renal impairment (creatinine clearance <70 mL/min/1.73 m²) show decreased clearance of the drug. researchgate.netsouthtees.nhs.ukmedcentral.com For these patients, half of the usual dose is often recommended. nih.gov Topiramate is effectively removed by hemodialysis, which can cause plasma concentrations to drop rapidly; TDM can help manage dosing in this context. medcentral.commedsafe.govt.nz

The relationship between topiramate plasma concentration and clinical effect is not always straightforward, but TDM can be a valuable tool. While routine monitoring for all patients may not be necessary due to predictable pharmacokinetics in those with normal organ function, it is beneficial for assessing patient adherence, managing polypharmacy, and in cases of suspected toxicity. nih.govsouthtees.nhs.uk

One prospective study involving 42 patients with epilepsy found a statistically significant correlation between topiramate serum concentrations and the occurrence of certain adverse events, including abnormal thinking, impaired concentration, weight loss, and dizziness. nih.gov To minimize these adverse events, the study suggested an initial maintenance serum concentration below 4 µg/mL. nih.gov However, other studies have not demonstrated a clear, direct relationship between serum concentration and either seizure control or tolerability, indicating that the correlation can be complex. cda-amc.ca

Monitoring Topiramate Levels in Specific Patient Populations (e.g., pediatric, renal impairment)

Emerging Applications in Dried Blood Spot (DBS) Analysis

A significant advancement in TDM for topiramate is the use of Dried Blood Spot (DBS) analysis, a technique facilitated by the high sensitivity of LC-MS/MS methods using this compound. researchgate.netnih.gov DBS sampling involves collecting a small amount of capillary blood (e.g., from a finger or heel prick) on a specialized filter card. researchgate.netshu.ac.uk

This minimally invasive technique offers numerous advantages, particularly for pediatric and neonatal patients, as it reduces the discomfort and volume of blood collection. researchgate.netbmj.com DBS samples are also easy to collect, transport, and store, making them ideal for large-scale studies and remote monitoring. shu.ac.uk

Methods for quantifying topiramate in DBS have been thoroughly validated. nih.govshu.ac.uk For instance, one LC-MS/MS method using this compound as an internal standard was validated over a concentration range of 0.5–50 mg/L in DBS. shu.ac.uk The results showed excellent correlation with traditional plasma-based assays, demonstrating that DBS is a viable and advantageous alternative for routine TDM of topiramate. bmj.comshu.ac.uk

Regulatory Science and Deuterated Compounds

Guidelines and Requirements for Bioanalytical Method Validation of Deuterated Standards

Bioanalytical method validation is essential for ensuring that a specific method is suitable for its intended purpose, which is typically the quantification of a drug or its metabolites in biological matrices. europa.eu Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this process. europa.euchem-soc.sinih.gov The International Council for Harmonisation (ICH) M10 guideline is also a key document that provides recommendations for the validation of bioanalytical assays. europa.eu The use of a deuterated internal standard (IS) like Topiramate-d12 is highly recommended because it closely mimics the analyte's chemical and physical properties, including extraction efficiency and chromatographic behavior, while being distinguishable by mass spectrometry. tandfonline.com

Key validation parameters for bioanalytical methods using deuterated standards include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other components in the sample, such as endogenous substances, metabolites, or concomitant medications. fda.gov When using a deuterated IS, it is crucial to assess for any potential interference from the unlabeled analyte and vice versa. kobia.kr

Matrix Effect: This phenomenon, caused by components of the biological matrix, can suppress or enhance the ionization of the analyte and the internal standard. fda.gov The use of a stable isotope-labeled IS like this compound helps to compensate for these effects, as it is affected in a similar manner to the analyte. gtfch.org Regulatory guidelines require the evaluation of the matrix effect to ensure it does not compromise the accuracy of the results. gtfch.org

Stability: The stability of the analyte and the internal standard must be evaluated under various conditions that reflect sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage. fda.govkobia.kr Studies have shown Topiramate (B1683207) to be stable under various conditions when analyzed with its deuterated internal standard. nih.gov

Carry-over: This is the appearance of an analyte signal in a blank sample following the analysis of a high-concentration sample. It must be assessed to ensure it does not affect the accuracy of subsequent measurements. kobia.kr

Accuracy and Precision: The accuracy of the method refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. kobia.kr For a method to be considered valid, both accuracy and precision must be within acceptable limits, typically ±15% (±20% at the lower limit of quantification). kobia.krgtfch.org

The following table summarizes key bioanalytical validation parameters and their typical acceptance criteria as per regulatory guidelines when using deuterated internal standards.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate the analyte and IS from other endogenous or exogenous components. | No significant interference at the retention time of the analyte and IS. |

| Matrix Effect | The effect of matrix components on the ionization of the analyte and IS. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |

| Accuracy | The closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The degree of scatter between a series of measurements. | CV ≤15% (≤20% at LLOQ). |

| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration should be within ±15% of the nominal concentration. |

| Carry-over | Appearance of analyte in a blank sample after a high-concentration sample. | Should not be greater than 20% of the LLOQ and 5% for the internal standard. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

LLOQ: Lower Limit of Quantification

Implications for Drug Development and Approval Processes

The use of deuterated compounds extends beyond their role as internal standards and has significant implications for the drug development and approval process. bioscientia.de The strategic substitution of hydrogen with deuterium (B1214612) in a drug molecule can alter its metabolic profile, a concept known as the "deuterium switch." nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of undesirable metabolites. bioscientia.declearsynthdiscovery.com

Deutetrabenazine, approved by the FDA in 2017, was a landmark case, establishing a precedent for the approval of deuterated drugs. bioscientia.de This has spurred interest in developing deuterated versions of existing drugs as a life-cycle management strategy. clearsynthdiscovery.comdrugdiscoverytoday.com

From a regulatory perspective, deuterated drugs can sometimes follow an abbreviated approval pathway. In the United States, the 505(b)(2) New Drug Application (NDA) pathway allows developers to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved drug. nih.govacs.org This can potentially reduce the time and cost of development. clearsynthdiscovery.com However, the deuterated compound must still demonstrate its own safety and efficacy, and the extent to which it differs from the original drug will determine the amount of new data required.

The development of deuterated drugs also has significant intellectual property implications. A deuterated version of an existing drug may be considered a new chemical entity (NCE), making it eligible for new patent protection. bioscientia.de This can extend the commercial exclusivity of a drug franchise, which is a major driver for pharmaceutical companies. clearsynthdiscovery.com

The use of deuterated standards like this compound in bioanalytical studies is a critical component of the data package submitted to regulatory authorities for both new and generic drug applications. chem-soc.sinih.gov The reliability of this data is paramount for making decisions regarding the safety and efficacy of a drug product. europa.eu Therefore, adherence to the stringent validation guidelines for methods employing these standards is not just a regulatory requirement but a fundamental aspect of ensuring drug quality.

Future Directions in Topiramate D12 Research

Integration with Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Topiramate-d12 is integral to the evolution of quantitative analysis, particularly with the advent of high-resolution mass spectrometry (HRAM-MS). lcms.cz Unlike traditional triple quadrupole mass spectrometers, HRAM-MS instruments, such as Quadrupole-Orbitrap systems, offer superior selectivity and the ability to perform in-depth qualitative investigations alongside routine quantitation. lcms.cz

In this context, this compound serves as an ideal internal standard. Its chemical behavior is nearly identical to the unlabeled topiramate (B1683207), but its increased mass allows it to be distinguished clearly. acanthusresearch.com This is crucial for HRAM-MS methods that rely on precise mass-to-charge ratio (m/z) measurements for confident identification and quantification. For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific precursor and fragment ion transitions are monitored for both the analyte and the deuterated standard. aesnet.orgresearchgate.netresearchgate.net The use of this compound (precursor ion m/z ≈350) alongside topiramate (precursor ion m/z ≈338) allows for correction of variability during sample extraction, chromatography, and ionization, leading to highly accurate and precise results. aesnet.orggoogle.com

The integration of this compound with HRAM-MS facilitates robust and sensitive assays, enhancing confidence in the data generated for clinical research and therapeutic drug monitoring. lcms.cz

Table 1: Mass Spectrometric Parameters for Topiramate and this compound This table is interactive. Users can sort columns to compare the mass-to-charge ratios used in different analytical methods.

| Compound | Precursor Ion (m/z) | Fragment Ion(s) (m/z) | Analytical Technique | Reference |

|---|---|---|---|---|

| Topiramate | 338.00 | 77.50 | LC-MS/MS | |

| This compound | 350.40 | 90.10 | LC-MS/MS | |

| Topiramate | 338 | 78 / 95.90 | LC-MS/MS | aesnet.orgresearchgate.net |

| This compound | 350 | 78 / 78.20 | LC-MS/MS | aesnet.orgresearchgate.net |

| Topiramate | 338.2 | 78.2 / 96.2 | Mass Spectrometry | google.com |

Application in "Omics" Research (e.g., Metabolomics, Pharmacoproteomics)

The fields of metabolomics and pharmacoproteomics, which involve the comprehensive study of metabolites and proteins, respectively, rely heavily on stable isotope-labeled compounds for accurate quantification. silantes.comisotope.comresearchgate.net this compound is well-suited for these "omics" applications, particularly in studies aiming to understand the metabolic profile of topiramate or its effect on broader biological systems.

In metabolomics, stable isotope-labeled standards like this compound are used for the absolute quantification of metabolites in biological systems. isotope.com When studying the metabolism of topiramate, this compound can be used as an internal standard to precisely measure the levels of the parent drug and its metabolites in various biological matrices. This is essential for pharmacokinetic and bioequivalence studies. researchgate.net

In pharmacoproteomics, which examines how drugs affect protein expression and function, stable isotope labeling is a cornerstone for quantitative analysis. creative-proteomics.comresearchgate.net While the direct application of this compound in proteomics is less common, its use in quantifying drug exposure is critical for correlating proteomic changes with specific drug concentrations. The development of methods using stable isotope-labeled full-length proteins as internal standards points to the increasing sophistication in this field, where precise quantification, aided by compounds like this compound, is paramount. creative-proteomics.com

Exploration of Novel Therapeutic Targets and Mechanisms using Deuterated Probes

Deuteration is not just a tool for creating internal standards; it is a strategic approach in drug discovery to enhance a molecule's therapeutic properties. nih.govresearchgate.net Replacing hydrogen with deuterium (B1214612) can significantly slow down drug metabolism due to the kinetic isotope effect, leading to improved pharmacokinetic profiles, reduced dosing frequency, and potentially lower toxicity. nih.govwikipedia.org This principle has led to the development of FDA-approved deuterated drugs. nih.govwikipedia.org

Deuterated compounds can also serve as powerful probes to investigate drug mechanisms and explore new therapeutic targets. slideshare.netrsc.org For example, amide hydrogen-deuterium exchange mass spectrometry (HDXMS) uses deuterium to map protein-ligand interactions and identify conformational changes, uncovering "hotspots" on proteins that can be targeted by new therapies. psu.edu While not yet applied specifically with this compound, this technique illustrates the potential for using deuterated molecules as probes. The stability of the C-D bond allows researchers to track the metabolic fate of a drug and understand how it interacts with its targets without the confounding effects of rapid metabolism at the labeled site. unibestpharm.com This approach could be used with this compound to further elucidate its complex mechanisms of action, which include effects on voltage-gated sodium channels, GABA-A receptors, and carbonic anhydrase. caymanchem.comnih.govmedchemexpress.com

Expanding Research into Specific Disease Models (e.g., Migraine, Hypoxic-Ischemic Encephalopathy)

Topiramate is widely used for the prophylactic treatment of migraine and is being investigated as a neuroprotective agent in conditions like neonatal hypoxic-ischemic encephalopathy (HIE). nih.govfrontiersin.orgmdpi.comnih.gov Future research using this compound in preclinical models of these diseases will be crucial for refining treatment strategies.